molecular formula C7H10N4O3 B13852867 N-(5-amino-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamide

N-(5-amino-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamide

Cat. No.: B13852867
M. Wt: 198.18 g/mol
InChI Key: AFHLUZWQEROWAW-UHFFFAOYSA-N
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Description

N-(5-amino-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamide is a chemical compound known for its relevance in various scientific fields. It is also referred to as Caffeine Impurity B or Theophylline Related Compound C . This compound has a molecular formula of C7H10N4O3 and a molecular weight of 198.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamide involves the reaction of 1,3-dimethyluracil with formamide under specific conditions. The reaction typically requires a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxide derivatives, while reduction can yield amine derivatives .

Mechanism of Action

The mechanism of action of N-(5-amino-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use .

Properties

Molecular Formula

C7H10N4O3

Molecular Weight

198.18 g/mol

IUPAC Name

N-(5-amino-1,3-dimethyl-2,6-dioxopyrimidin-4-yl)formamide

InChI

InChI=1S/C7H10N4O3/c1-10-5(9-3-12)4(8)6(13)11(2)7(10)14/h3H,8H2,1-2H3,(H,9,12)

InChI Key

AFHLUZWQEROWAW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)N)NC=O

Origin of Product

United States

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